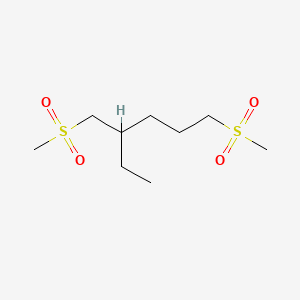
(+)-2-Ethyl-1,5-dimesyloxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the methylsulfonyl chloride reacts with the hexane derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfone: Another sulfone compound with distinct chemical properties and uses.
Uniqueness
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is unique due to its specific structure, which allows for selective reactivity and potential applications in diverse fields. Its dual methylsulfonyl groups provide versatility in chemical reactions and interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
64295-10-9 |
|---|---|
Formule moléculaire |
C9H20O4S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-(methylsulfonylmethyl)hexane |
InChI |
InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3 |
Clé InChI |
MHYKCIBDHXOJRD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCS(=O)(=O)C)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















